molecular formula C12H9ClN2O3 B11853238 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide CAS No. 86831-00-7

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide

Cat. No.: B11853238
CAS No.: 86831-00-7
M. Wt: 264.66 g/mol
InChI Key: HRZUXIHFFUUBPN-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is a halogenated aromatic acetamide derivative characterized by a chloroacetamide group linked to a 4-nitronaphthalen-1-yl substituent.

Properties

CAS No.

86831-00-7

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-N-(4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c13-7-12(16)14-10-5-6-11(15(17)18)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,16)

InChI Key

HRZUXIHFFUUBPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by chlorination and subsequent acetamidation. One common synthetic route includes:

    Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitronaphthalene.

    Chlorination: The 4-nitronaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, forming 2-chloro-4-nitronaphthalene.

    Acetamidation: Finally, the 2-chloro-4-nitronaphthalene is reacted with acetic anhydride in the presence of a base such as pyridine to yield 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide.

Industrial Production Methods

Industrial production methods for 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide generally follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The chloro group may also facilitate binding to specific molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2)

  • Structure: Differs in the aromatic system (monocyclic 4-nitrophenyl vs. bicyclic 4-nitronaphthalen-1-yl) .
  • Molecular Weight : 214.63 g/mol (vs. higher for the naphthalene derivative due to the additional aromatic ring).
  • Applications : Intermediate in synthesizing herbicides and pharmaceuticals. The nitro group enhances electrophilicity, facilitating nucleophilic substitutions .

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 2653-16-9)

  • Structure: Methylation of the acetamide nitrogen reduces hydrogen-bonding capacity compared to the non-methylated analog .
  • Molecular Weight : 228.63 g/mol.

Physicochemical Properties

2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS 915924-28-6)

  • Molecular Weight : 203.71 g/mol.
  • Hydrogen Bonding: One donor (N–H) and one acceptor (O), similar to the parent compound .
  • Lipophilicity : Higher logP (2.8) due to the cyclohexyl group, suggesting enhanced bioavailability compared to aromatic analogs .

2-Chloro-N-(3-methylphenyl)acetamide

  • Crystallography : Syn conformation of the N–H bond relative to the methyl group, contrasting with anti conformations in nitro-substituted analogs. This affects intermolecular interactions and crystal packing .

2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide

  • Activity : Inhibits acetylcholinesterase, a target for Alzheimer’s disease therapeutics. The pyrrolidinyl group enhances binding to the enzyme’s active site .

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (CAS 20460-58-6)

  • Structure : Incorporates a thiadiazole ring, increasing rigidity and electronic complexity.
  • Applications : Antimicrobial and anticancer agent due to thiadiazole’s ability to disrupt DNA synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide C₁₂H₉ClN₂O₃ ~264.67 (estimated) 4-Nitronaphthalen-1-yl Potential enzyme inhibitor, agrochemical intermediate -
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ 214.63 4-Nitrophenyl Herbicide intermediate
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 4-Ethylcyclohexyl High lipophilicity (logP 2.8)
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide C₁₀H₈ClN₃OS 253.71 1,3,4-Thiadiazole Antimicrobial activity

Biological Activity

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is an organic compound notable for its structural features, including a chloro group and a nitro-substituted naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that could influence therapeutic pathways.

  • Molecular Formula : C_{13}H_{10}ClN_{3}O_{2}
  • Molecular Weight : 270.70 g/mol
  • Structure : The compound consists of a chloroacetyl moiety attached to a nitrogen atom linked to a 4-nitronaphthyl group, which enhances its reactivity and biological potential.

Biological Activity Overview

Research indicates that 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide exhibits significant biological activity through its interactions with various biological targets. Notably, it has been studied for its potential roles in:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which may be crucial for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Interaction Studies

Interaction studies have revealed that 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide can bind to various biological targets, influencing enzymatic pathways. Techniques utilized in these studies include:

  • Surface Plasmon Resonance (SPR) : To assess binding affinities and kinetics.
  • Fluorescence Resonance Energy Transfer (FRET) : To study interactions at the molecular level.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Enzyme Targeting :
    • A study demonstrated that 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide inhibits the activity of specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibits significant antibacterial activity against strains of resistant bacteria, indicating its potential utility in treating infections caused by multi-drug resistant organisms .
  • Mechanistic Studies :
    • Mechanistic investigations indicated that the compound's biological effects are likely due to its ability to disrupt normal enzymatic functions, leading to altered cellular responses .

Comparative Analysis with Similar Compounds

The following table compares 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide with structurally similar compounds regarding their key features and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Chloro-N-(4-nitrophenyl)acetamideC_{13}H_{12}ClN_{3}O_{2}Contains a phenyl instead of a naphthyl groupModerate enzyme inhibition
N-(2-Methyl-4-nitrophenyl)acetamideC_{13}H_{13}N_{3}O_{2}Methyl substitution on the naphthalene ringLow antimicrobial activity
N-(4-Nitrophenyl)acetamideC_{10}H_{10}N_{2}O_{3}Lacks chlorine; simpler structureMinimal enzyme interaction
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideC_{13}H_{12}ClN_{3}O_{2}Methyl substitution on nitrogenEnhanced enzyme inhibition

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